molecular formula C10H10ClFN2O2 B1379412 N'-(2-chloropropanoyl)-3-fluorobenzohydrazide CAS No. 1803587-73-6

N'-(2-chloropropanoyl)-3-fluorobenzohydrazide

Cat. No.: B1379412
CAS No.: 1803587-73-6
M. Wt: 244.65 g/mol
InChI Key: YTPYMKXXSYHDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Chloropropanoyl)-3-fluorobenzohydrazide is a benzohydrazide derivative characterized by a 3-fluorobenzoyl moiety linked to a 2-chloropropanoyl hydrazide group. For instance, analogous compounds are typically synthesized via condensation reactions between acyl hydrazides and substituted aldehydes or ketones under refluxing methanol or ethanol .

Properties

IUPAC Name

N'-(2-chloropropanoyl)-3-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYMKXXSYHDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193714
Record name Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-73-6
Record name Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 3-fluorobenzohydrazide and 2-chloropropionyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-5°C.

    Procedure: 3-fluorobenzohydrazide is dissolved in the solvent, and 2-chloropropionyl chloride is added dropwise with continuous stirring. Pyridine is added to the reaction mixture to neutralize the hydrochloric acid formed. The reaction mixture is then stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with cold solvent, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloropropanoyl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide can be formed.

    Reduction Products: The reduction of the carbonyl group results in the formation of the corresponding alcohol.

    Oxidation Products: Oxidation of the hydrazide moiety can lead to the formation of azides or other oxidized compounds.

Scientific Research Applications

N’-(2-chloropropanoyl)-3-fluorobenzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference ID
N'-(2-Chloropropanoyl)-3-fluorobenzohydrazide 3-fluoro, 2-chloropropanoyl Not reported N/A Hydrazide, Chloro, Fluoro Target
N'-(2-Chloropropanoyl)-3-methylbenzohydrazide 3-methyl, 2-chloropropanoyl Not reported N/A Hydrazide, Chloro, Methyl
(E)-N'-(3,4-Dihydroxy-5-nitrobenzylidene)-3-fluorobenzohydrazide 3-fluoro, nitrobenzylidene 251–252 64 Hydrazide, Fluoro, Nitro
N-(2-Chloropropanoyl)-N-(m-fluoro-benzyl)-6-amino-coumarin m-fluoro-benzyl, 6-amino-coumarin 102–105 80.1 Coumarin, Chloro, Fluoro
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide 3-fluorobenzylidene, 2-methyl Crystal structure N/A Hydrazide, Fluoro, Methyl
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro substituent (electron-withdrawing) in the target compound contrasts with the 3-methyl group (electron-donating) in . This difference likely influences polarity, solubility, and intermolecular interactions. For example, fluorinated analogs often exhibit higher melting points due to enhanced dipole-dipole interactions, as seen in the nitrobenzylidene derivative (251–252°C) .
  • Chloropropanoyl vs.

Commercial and Industrial Relevance

  • Derivatives with fluorinated aromatic rings often command higher prices due to their use in pharmaceuticals and agrochemicals.

Biological Activity

N'-(2-chloropropanoyl)-3-fluorobenzohydrazide is an organic compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicine, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a 2-chloropropanoyl group and a 3-fluorobenzene ring attached to a hydrazide moiety. Its molecular formula is C10H10ClFN2O2C_{10}H_{10}ClFN_2O_2, and it possesses unique electronic properties due to the fluorine substitution, enhancing its reactivity and interaction with biological targets.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 3-fluorobenzohydrazide with 2-chloropropionyl chloride . The reaction is conducted under controlled conditions using a base such as pyridine to neutralize the hydrochloric acid generated during the process. The general reaction scheme is as follows:

  • Starting Materials : 3-fluorobenzohydrazide and 2-chloropropionyl chloride.
  • Reaction Conditions : Conducted in solvents like dichloromethane or tetrahydrofuran at temperatures between 0-5°C.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have highlighted its effects on:

  • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanisms : Modulation of signaling pathways associated with cell survival and proliferation.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Key pathways affected include:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, altering protein function.
  • Oxidative Stress Response : Induction of oxidative stress in target cells, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial activity against E. coli and S. aureus.
    • Results : Demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
    • : Suggests potential for development into an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : Investigate effects on MCF-7 breast cancer cells.
    • Results : Significant reduction in cell viability at concentrations above 25 µM after 48 hours.
    • : Indicates potential for further development as an anticancer therapeutic.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N'-(2-chloropropanoyl)-4-fluorobenzohydrazideSimilar structure with 4-FModerate anticancer activity
N'-(2-chloropropanoyl)-3-chlorobenzohydrazideSimilar structure with 3-ClAntimicrobial properties
N'-(2-chloropropanoyl)-3-methylbenzohydrazideSimilar structure with methylLimited studies available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chloropropanoyl)-3-fluorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-chloropropanoyl)-3-fluorobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.